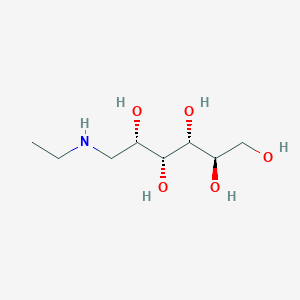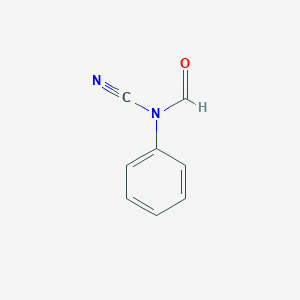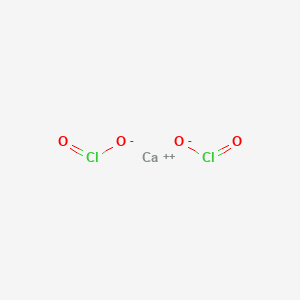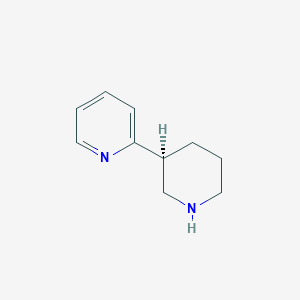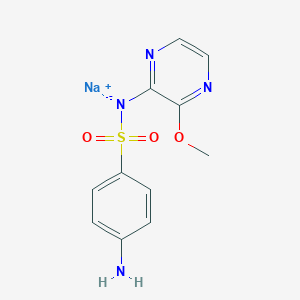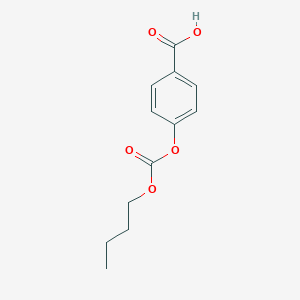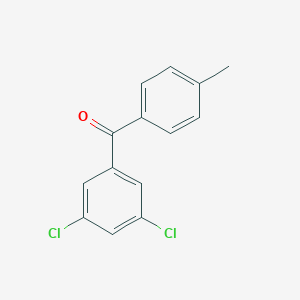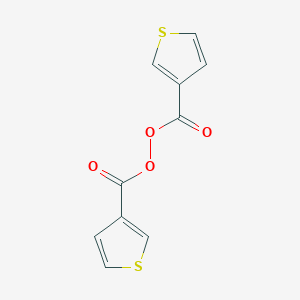
Bis(3-thienylcarbonyl) peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-thienylcarbonyl) peroxide is a chemical compound that belongs to the class of organic peroxides. It is an important reagent in organic chemistry and is widely used in scientific research. This compound has gained considerable attention due to its unique properties and potential applications in various fields.
Mécanisme D'action
Bis(3-thienylcarbonyl) peroxide acts as a radical initiator in various chemical reactions. It undergoes homolytic cleavage to form two thiyl radicals, which can initiate radical chain reactions. The radical chain reactions involve the formation of new radicals, which can react with other molecules to form new products. The mechanism of action of bis(3-thienylcarbonyl) peroxide depends on the reaction conditions and the nature of the reactants.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of bis(3-thienylcarbonyl) peroxide. However, it is known that this compound can cause skin and eye irritation. It is also a potential mutagen and carcinogen, and exposure to this compound should be minimized.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(3-thienylcarbonyl) peroxide has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be stored for long periods. It is also a highly reactive radical initiator that can initiate radical chain reactions at low temperatures. However, this compound has some limitations as well. It is a potential health hazard and should be handled with care. It is also sensitive to light and heat, which can cause decomposition and decrease its reactivity.
Orientations Futures
There are several future directions for the use of bis(3-thienylcarbonyl) peroxide in scientific research. One area of interest is the development of new synthetic methods using this compound. Another area of interest is the use of this compound in the preparation of new conducting polymers for electronic and sensing applications. Moreover, the potential mutagenic and carcinogenic effects of this compound should be further investigated to ensure its safe use in scientific research.
Conclusion
Bis(3-thienylcarbonyl) peroxide is a useful reagent in organic chemistry and has potential applications in various fields. It is a stable and easy-to-handle compound that can be synthesized using simple methods. However, it is a potential health hazard and should be handled with care. The future directions for the use of this compound in scientific research include the development of new synthetic methods and the preparation of new conducting polymers.
Méthodes De Synthèse
Bis(3-thienylcarbonyl) peroxide can be synthesized by the reaction of 3-thienylcarboxylic acid with hydrogen peroxide in the presence of a catalyst. The reaction proceeds through the formation of an intermediate peracid, which undergoes homolytic cleavage to form the desired peroxide. The purity and yield of the product can be improved by using appropriate purification techniques.
Applications De Recherche Scientifique
Bis(3-thienylcarbonyl) peroxide has been used in various scientific research applications. It is a useful reagent for the synthesis of organic compounds, such as ketones, aldehydes, and esters. It has also been used as an initiator for polymerization reactions. Moreover, this compound has been used as a radical initiator in the preparation of conducting polymers, which have potential applications in electronic devices and sensors.
Propriétés
Numéro CAS |
14596-82-8 |
|---|---|
Nom du produit |
Bis(3-thienylcarbonyl) peroxide |
Formule moléculaire |
C10H6O4S2 |
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
thiophene-3-carbonyl thiophene-3-carboperoxoate |
InChI |
InChI=1S/C10H6O4S2/c11-9(7-1-3-15-5-7)13-14-10(12)8-2-4-16-6-8/h1-6H |
Clé InChI |
NIPXPORFFVCBNP-UHFFFAOYSA-N |
SMILES |
C1=CSC=C1C(=O)OOC(=O)C2=CSC=C2 |
SMILES canonique |
C1=CSC=C1C(=O)OOC(=O)C2=CSC=C2 |
Autres numéros CAS |
14596-82-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



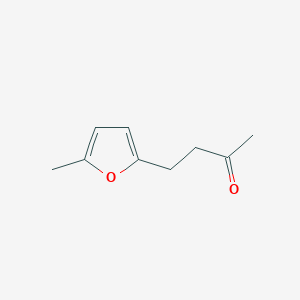
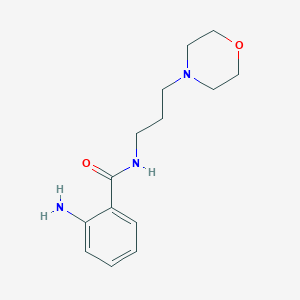
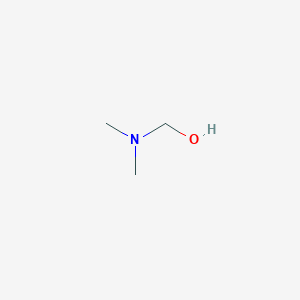
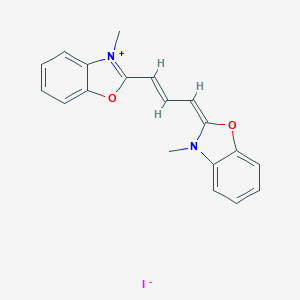
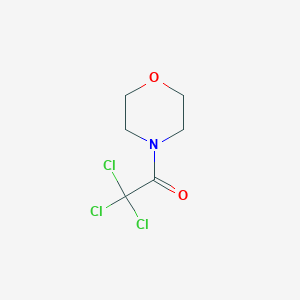
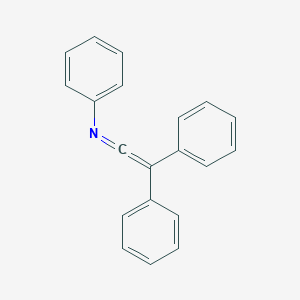
![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)
